(2-methoxynaphthalen-1-yl)boronic Acid
Overview
Description
(2-Methoxynaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative of naphthalene, featuring a methoxy group at the second position and a boronic acid group at the first position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methoxynaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methoxynaphthalene with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and requires heating to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of reagents and solvents is a common practice to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxynaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Deboronation Reactions: Under certain conditions, the boronic acid group can be removed, leading to the formation of the corresponding naphthalene derivative.
N-Arylation Reactions: It can participate in copper-catalyzed N-arylation reactions with imidazoles, forming N-aryl imidazoles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in N-arylation reactions.
Bases: Such as potassium carbonate and sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
N-Aryl Imidazoles: Formed through N-arylation reactions.
Scientific Research Applications
(2-Methoxynaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methoxynaphthalen-1-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
2-Naphthylboronic Acid: Lacks the methoxy group, making it less sterically hindered.
6-Methoxy-2-naphthaleneboronic Acid: Has the methoxy group at a different position, affecting its reactivity and steric properties.
Uniqueness: (2-Methoxynaphthalen-1-yl)boronic acid is unique due to the presence of the methoxy group at the second position, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can enhance its utility in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVWTZOWDLOBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400748 | |
Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104116-17-8 | |
Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104116-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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